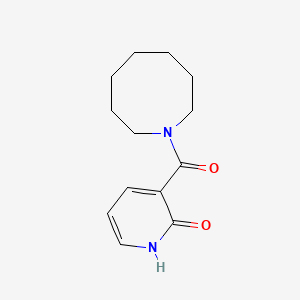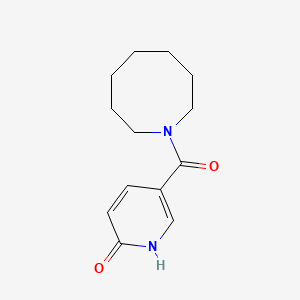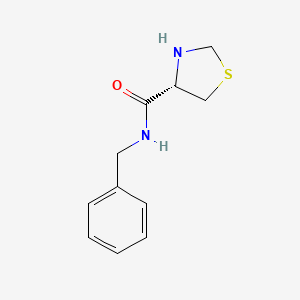![molecular formula C17H15FN2O2 B7476213 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide, also known as TAK-659, is a small molecule that belongs to the class of protein kinase inhibitors. It was first synthesized by Takeda Pharmaceutical Company Limited and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TEC kinase, which are involved in the activation of B cells, T cells, and mast cells. BTK is a key mediator of B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell proliferation and survival. ITK is involved in T-cell receptor signaling, and its inhibition can lead to the suppression of T-cell activation and cytokine production. TEC kinase is involved in mast cell activation, and its inhibition can lead to the suppression of mast cell degranulation and cytokine production.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of B cells and T cells, as well as the degranulation and cytokine production of mast cells. It has also been shown to inhibit the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide is its specificity towards BTK, ITK, and TEC kinase, which makes it a potentially safer and more effective therapeutic agent compared to other protein kinase inhibitors. However, one of the limitations of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide is its poor solubility and bioavailability, which may limit its clinical application.
Orientations Futures
There are several future directions for the research and development of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another potential direction is the evaluation of its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide involves several steps, including the reaction of 3-fluorobenzoyl chloride with 2-aminoindole, followed by the addition of N,N-dimethylacetamide and sodium hydride. The resulting intermediate is then reacted with 2-oxoethyl isocyanate to yield N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide.
Applications De Recherche Scientifique
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase, which are involved in various cellular signaling pathways.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-14-6-3-5-13(10-14)17(22)19-11-16(21)20-9-8-12-4-1-2-7-15(12)20/h1-7,10H,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVILMESFHFBHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)



![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)



![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)



